![molecular formula C5H8BrN3O B2625978 (4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 2060040-11-9](/img/structure/B2625978.png)
(4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol
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Description
(4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol, also known as BTEM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug development and other areas of study.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Antimicrobial Agents: Triazole derivatives exhibit antimicrobial properties. Researchers have explored their potential as antifungal and antibacterial agents . For instance, compounds like ketoconazole and fluconazole contain a triazole moiety and are widely used in clinical practice.
Anticancer Compounds: Triazoles have shown promise as anticancer agents. Notable examples include letrozole , anastrozole , and vorozole . These drugs target specific enzymes involved in cancer progression.
Antiviral Activity: Triazole-containing compounds, such as ribavirin, possess broad-spectrum antiviral activity . They are used in the treatment of hepatitis and other viral infections.
Material Chemistry
Triazole derivatives find applications in material science. Here’s a glimpse:
- Functional Materials : Researchers have incorporated triazole moieties into materials for diverse purposes. These include catalysts, sensors, and polymers. The unique properties of triazoles contribute to their versatility in material design .
Click Chemistry
The concept of “click chemistry” involves efficient, modular reactions for synthesizing complex molecules. Triazoles, especially 1,2,3-triazoles , are key players in click chemistry. They enable rapid and reliable coupling reactions, facilitating drug discovery and chemical biology .
Synthetic Methodology
The synthesis of triazole compounds has attracted significant attention. Researchers have explored various methods, including oxidative cyclization of hydrazones using selenium dioxide . These synthetic routes contribute to the availability of diverse triazole derivatives.
Biological Assays
Researchers have evaluated the biological activities of triazole-containing compounds. For instance:
properties
IUPAC Name |
(5-bromo-3-ethyltriazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O/c1-2-9-4(3-10)5(6)7-8-9/h10H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVRUNORNIRDCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol |
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